molecular formula C12H16N2O2 B14554277 N~2~-Acetyl-2-methyl-N-phenylalaninamide CAS No. 61654-26-0

N~2~-Acetyl-2-methyl-N-phenylalaninamide

Cat. No.: B14554277
CAS No.: 61654-26-0
M. Wt: 220.27 g/mol
InChI Key: AEXZPQQKHZFBPF-UHFFFAOYSA-N
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Description

N²-Acetyl-2-methyl-N-phenylalaninamide is a phenylalanine-derived amide featuring an acetyl group at the N² position, a methyl substituent at the C2 position of the alanine backbone, and a phenyl group attached to the terminal amine (N-phenyl). These compounds often serve as intermediates in peptide synthesis, chiral auxiliaries, or monomers for polymers .

Properties

CAS No.

61654-26-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-acetamido-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-12(2,3)11(16)13-10-7-5-4-6-8-10/h4-8H,1-3H3,(H,13,16)(H,14,15)

InChI Key

AEXZPQQKHZFBPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Acetyl-2-methyl-N-phenylalaninamide typically involves the reaction of 2-methyl-N-phenylalaninamide with acetic anhydride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N2-Acetyl-2-methyl-N-phenylalaninamide may involve large-scale acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and advanced purification methods is crucial to meet the stringent standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~2~-Acetyl-2-methyl-N-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

N~2~-Acetyl-2-methyl-N-phenylalaninamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N2-Acetyl-2-methyl-N-phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Features Applications/Properties Reference
N²-Acetyl-2-methyl-N-phenylalaninamide N²-Acetyl, C2-methyl, N-phenyl Hypothesized as a chiral auxiliary or drug intermediate (inferred from analogs) -
3-Chloro-N-phenyl-phthalimide Chlorine at C3, phthalimide core Monomer for polyimide synthesis
N-(2-Arylethyl)-2-methylprop-2-enamides Methacryloyl group, aryl-ethylamine backbone Polymer precursors, reactivity with electron-donating/halogenated aryl groups
2(S)-N-(Benzyloxycarbonyl)-N'-methoxy-N'-methyl-phenylalaninamide Cbz-protected N², methoxy-methyl groups Chiral auxiliary in asymmetric synthesis
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Diethylaminoethyl chain, phenylacetamide core Potential pharmacological agent (structure-activity studies)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino-carbonyl groups Uninvestigated toxicological profile

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